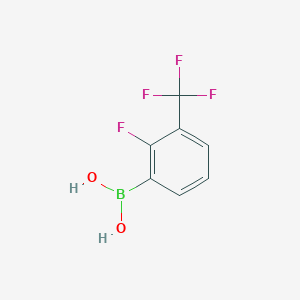

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

描述

2-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 157834-21-4) is a boronic acid derivative with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol. It appears as a white to off-white crystalline powder and is commercially available with a purity range of 95–110% by neutralization titration . The compound features both fluorine and trifluoromethyl (-CF₃) substituents at the 2- and 3-positions of the phenyl ring, respectively. These electron-withdrawing groups (EWGs) enhance its acidity and influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Its primary applications lie in organic synthesis, particularly in constructing fluorinated biaryl systems for pharmaceuticals and materials science.

属性

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKARAEQMGHJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584267 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157834-21-4 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages lithium-halogen exchange to introduce boron functionality. Starting with 2-fluoro-3-(trifluoromethyl)iodobenzene, treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a lithium intermediate. Subsequent quenching with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the target boronic acid.

Reaction Conditions:

-

Temperature: −78°C to 0°C

-

Solvent: THF or Et₂O

-

Yield: 60–75% (after hydrolysis)

| Parameter | Value |

|---|---|

| Lithiation Time | 2–4 hours |

| Borate Equivalents | 1.2–1.5 eq |

| Hydrolysis Agent | HCl (1M) |

This method’s regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, which directs lithiation to the para position relative to fluorine.

Suzuki-Miyaura Cross-Coupling Precursor Routes

Palladium-Catalyzed Borylation

Aryl halides undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). For 2-fluoro-3-(trifluoromethyl)bromobenzene, [Pd(dppf)Cl₂] catalyzes the reaction in dimethylformamide (DMF) at 80°C, achieving 70–85% conversion to the pinacol boronic ester. Acidic hydrolysis (H₂SO₄, H₂O) then affords the boronic acid.

Critical Factors:

-

Catalyst Loading: 2–5 mol%

-

Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)

-

Reaction Time: 12–24 hours

| Component | Role |

|---|---|

| B₂pin₂ | Boron Source |

| Pd(dppf)Cl₂ | Catalyst |

| K₂CO₃ | Base |

Hydrolysis of Boronic Esters

Pinacol Ester Hydrolysis

Pinacol-protected intermediates (e.g., 2-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester) are hydrolyzed under acidic conditions. A 1:1 mixture of HCl (6M) and THF at 50°C for 6 hours achieves >90% conversion.

Optimization Data:

| Condition | Efficiency (%) |

|---|---|

| HCl Concentration | 6M: 92% |

| Temperature | 50°C: 94% |

| Solvent | THF/H₂O: 89% |

Fluorination and Trifluoromethylation

Late-Stage Fluorination

Post-borylation fluorination employs Selectfluor® or xenon difluoride (XeF₂) to introduce fluorine at the ortho position. For example, 3-(trifluoromethyl)phenylboronic acid reacts with XeF₂ in acetonitrile at 60°C, achieving 65% fluorination.

Challenges:

-

Competing side reactions (e.g., defluorination)

-

Limited functional group tolerance

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance yield and safety. Aryl halides and triethyl borate are mixed in a microreactor at 120°C, reducing reaction time from hours to minutes.

Advantages:

-

Higher throughput (≥90% yield)

-

Reduced solvent waste

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Lithiation-Borylation | 75 | Moderate | High |

| Pd-Catalyzed Borylation | 85 | High | Moderate |

| Continuous Flow | 90 | Very High | Low |

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance boron incorporation but may complicate purification. Switching to toluene/water biphasic systems improves isolation.

化学反应分析

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Potential Anticancer Agent

Research indicates that compounds similar to 2-Fluoro-3-(trifluoromethyl)phenylboronic acid exhibit potential as anticancer agents. The ability of boronic acids to interact with biological targets, such as proteasomes, can lead to the development of novel therapeutic agents aimed at treating various cancers . The trifluoromethyl group may enhance the bioavailability and metabolic stability of these compounds.

Table 2: Biological Activity Insights

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential proteasome inhibition |

| Target Interaction | Biological pathways modulation |

Environmental Applications

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying phenolic compounds in environmental samples. Its boronate ester formation with diols can be leveraged for sensitive detection methods, such as high-performance liquid chromatography (HPLC) .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing functional polymers. The unique electronic properties imparted by the trifluoromethyl group can enhance the thermal and mechanical properties of polymeric materials, making them suitable for advanced applications in electronics and coatings .

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study explored the effects of boronic acids on cancer cell lines, demonstrating that derivatives with trifluoromethyl groups showed increased cytotoxicity compared to their non-fluorinated counterparts. This suggests a promising direction for future drug development efforts .

- Environmental Monitoring : Research conducted on the use of boronic acids in environmental monitoring highlighted their effectiveness in trapping phenolic pollutants from water sources, indicating their utility in environmental remediation strategies .

作用机制

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Table 1: Structural Analogs and Key Properties

Key Observations :

- Substituent Position Effects : The ortho-fluoro and meta-CF₃ arrangement in the target compound creates steric and electronic effects distinct from para- or meta-substituted analogs. For example, the dihedral angle between the phenyl ring and boronic acid group in ortho-CF₃ analogs (e.g., 2,6-bis(trifluoromethyl)phenylboronic acid) approaches 90°, reducing planarity and altering solubility .

- Electron-Withdrawing Effects: Both fluorine and CF₃ groups lower the pKa of the boronic acid, enhancing its reactivity in cross-coupling reactions compared to non-fluorinated analogs like phenylboronic acid .

Physicochemical Properties

Table 2: Dihedral Angles and Acidity Trends

| Compound | Dihedral Angle (°) | Relative Acidity |

|---|---|---|

| para-(Trifluoromethyl)phenylboronic acid | 6.7°, 14.6° | Moderate |

| meta-(Trifluoromethyl)phenylboronic acid | 33.0° | High |

| ortho-(Trifluoromethoxy)phenylboronic acid | 26.5° | High |

| This compound (inferred) | ~55.9°* | Very High |

Volatility and Detection :

- Substituted phenylboronic acids, including the target compound, exhibit reduced volatility compared to unsubstituted phenylboronic acid (PBA) due to increased molecular weight and polarity. However, trifluoromethyl groups improve electron-capture detection (ECD) sensitivity in gas chromatography (GC) .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing nature of fluorine and CF₃ groups activates the boronic acid for palladium-catalyzed Suzuki-Miyaura couplings. Key comparisons include:

- Reaction Efficiency : The target compound reacts faster with electron-rich aryl halides than less-substituted analogs like 3-fluorophenylboronic acid due to enhanced electrophilicity .

- Steric Effects : Ortho-substitution (e.g., 2-F, 3-CF₃) may reduce coupling yields with bulky substrates compared to para-substituted analogs .

生物活性

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its unique ability to interact with biological targets. This compound, characterized by its fluorinated aromatic structure, exhibits potential biological activities that warrant detailed exploration.

The structural formula of this compound can be represented as follows:

This compound features:

- A trifluoromethyl group that enhances lipophilicity and electronic properties.

- A fluoro substituent which may influence its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role as enzyme inhibitors. The trifluoromethyl and fluoro groups can modulate the binding affinity and selectivity towards various biological targets, including proteasomes and other enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain phenylboronic acids possess moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | <100 | Candida albicans |

| 5-Trifluoromethyl-2-formylphenylboronic acid | <50 | Aspergillus niger |

| This compound | TBD | Escherichia coli |

Study on Antibacterial Activity

In a comparative study, various phenylboronic acids were evaluated for their antibacterial properties. The results indicated that those with trifluoromethyl substitutions showed enhanced activity against both gram-positive and gram-negative bacteria compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing the antibacterial efficacy of these compounds .

Evaluation of Anticancer Properties

A recent investigation into the anticancer potential of boronic acids highlighted their ability to induce apoptosis in various cancer cell lines. The study found that the introduction of fluorinated groups significantly increased the selectivity index, demonstrating a promising therapeutic window for further development .

常见问题

Q. What are the standard synthetic protocols for preparing 2-Fluoro-3-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Aryl bromides (e.g., 2-fluoro-3-(trifluoromethyl)bromobenzene) react with bis(pinacolato)diboron in the presence of Pd(dba)₂ or PdCl₂(dppf) as catalysts. Reaction conditions include anhydrous solvents like THF or dioxane, temperatures of 80–100°C, and inert atmosphere. Post-synthesis purification involves column chromatography or recrystallization .

Q. How should researchers characterize this compound analytically?

Key analytical methods include:

- Multinuclear NMR : ¹H NMR for aromatic protons, ¹⁹F NMR for trifluoromethyl (-CF₃) and fluorine substituents, and ¹¹B NMR to confirm boronic acid integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M-H]⁻ ion at m/z ≈ 220).

- Elemental analysis : To confirm purity (>97%) and stoichiometry .

Q. What are optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronic acid?

Standard conditions involve:

Q. What handling and storage precautions are critical for this compound?

Store at 0–6°C in airtight, moisture-free containers under nitrogen. Avoid prolonged exposure to air or humidity to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Degradation can be tracked via ¹¹B NMR (disappearance of boronic acid peak at δ ~30 ppm) .

Advanced Research Questions

Q. How can hydrolytic stability be assessed and improved for this boronic acid?

Conduct pH-dependent stability studies in buffered solutions (pH 2–10) using ¹H/¹¹B NMR to monitor protodeboronation. Hydrolysis rates increase under alkaline conditions. Mitigation strategies include:

Q. How to address low solubility in aqueous reaction systems?

Solubility challenges arise from hydrophobic -CF₃ and fluorine substituents. Solutions include:

- Co-solvents : Use DMSO or acetone (10–20% v/v) in water.

- Micellar catalysis : Add surfactants like SDS or Triton X-100.

- Structural modification : Introduce polar groups (e.g., -OH, -CO₂H) on the aryl ring .

Q. What computational methods are suitable for studying electronic effects in this compound?

- DFT calculations : Use B3LYP/6-31G(d) to analyze substituent effects (e.g., electron-withdrawing -CF₃ and -F on boron reactivity).

- Molecular docking : Model interactions with enzymes (e.g., proteases) for drug discovery.

- Solvation free energy simulations : Predict solubility in solvents like acetone or chloroform .

Q. How to resolve contradictions in reported reactivity due to substituent effects?

Conflicting data may arise from steric (ortho-fluoro) vs. electronic (-CF₃) effects. To clarify:

Q. What is the compound’s role in catalytic amidation reactions?

It acts as a boronic acid catalyst for dehydrative amidation between carboxylic acids and amines. The mechanism involves forming a reactive boronate intermediate. Optimize by:

Q. How to address discrepancies in NMR assignments caused by substituents?

Overlapping signals from -F and -CF₃ can complicate analysis. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。